
5-(chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole
Übersicht
Beschreibung
5-(Chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole, also known as CMMPT, is a heterocyclic organic compound that is used for a variety of purposes in the scientific community. It is primarily used as a synthetic intermediate in the preparation of various organic compounds, such as pharmaceuticals, pesticides, and dyes. CMMPT has also been used in a range of scientific research applications, such as in the study of enzyme inhibitors, antiviral agents, and anticancer agents.
Wissenschaftliche Forschungsanwendungen
Molecular Docking Studies and Anti-Cancer Properties
A study conducted by Karayel (2021) on benzimidazole derivatives bearing 1,2,4-triazole, including compounds structurally related to 5-(chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole, revealed insights into their anti-cancer properties. Through density functional theory and molecular docking, it was determined that these compounds exhibit potential anti-cancer activity, particularly through interactions with the EGFR binding pocket, which is crucial for cancer proliferation. The most active compound demonstrated significant binding affinity, highlighting the potential of these structures in cancer research (Karayel, 2021).
Synthesis and Antimicrobial Activity
Samelyuk and Kaplaushenko (2013, 2015) focused on the synthesis and physical-chemical research of derivatives of 1,2,4-triazole, aiming to develop low-toxic, high-efficiency medicines with a wide spectrum of biological activity. Their work involved studying the antimicrobial activity of newly synthesized compounds, establishing that the introduction of a methoxyphenyl radical significantly increases antimicrobial performance. This research underlines the importance of 1,2,4-triazole derivatives in developing new pharmaceuticals with potential antimicrobial properties (Samelyuk & Kaplaushenko, 2013).
Corrosion Inhibition
Research by Bentiss et al. (2009) explored the use of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid medium. Their findings suggest that these compounds can significantly inhibit acidic corrosion at low concentrations, with efficiencies reaching up to 98%. This study exemplifies the application of triazole derivatives in materials science, particularly in extending the lifespan of metals in corrosive environments (Bentiss et al., 2009).
Enzymatic Inhibition for Alzheimer's and Diabetic Disease
Saleem et al. (2018) synthesized and characterized 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one, investigating its potential as an enzyme inhibitor to control Alzheimer's and diabetic disease. The study involved DFT calculation and in vitro assays to evaluate its inhibitory activities against acetylcholinesterase and α-glucosidase, revealing moderate enzyme inhibition potential. This research contributes to the development of new therapeutic agents for managing neurodegenerative and metabolic diseases (Saleem et al., 2018).
Antitubercular Agents
Rishikesan et al. (2021) synthesized a series of piperidine fused 5-thioxo-1H-1,2,4-triazoles, evaluating their antibacterial, antifungal, and antitubercular activities. The structure-activity relationship (SAR) studies of these derivatives indicated the importance of lipophilicity in enhancing biological activity, with several compounds displaying significant activity against Mycobacterium tuberculosis H37Rv strain. This underscores the potential of 1,2,4-triazole derivatives in developing new treatments for tuberculosis (Rishikesan et al., 2021).
Eigenschaften
IUPAC Name |
5-(chloromethyl)-1-(3-methoxyphenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-15-10-4-2-3-8(5-10)14-9(6-11)7-12-13-14/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNDCZFAJCYZKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=CN=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



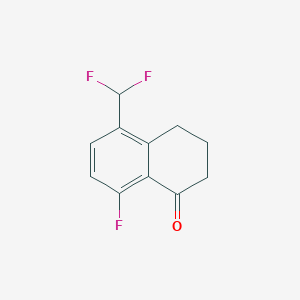
![[3-(1-methyl-1H-imidazol-2-yl)phenyl]amine dihydrochloride](/img/structure/B1456017.png)
![8-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1456019.png)

![2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1456023.png)
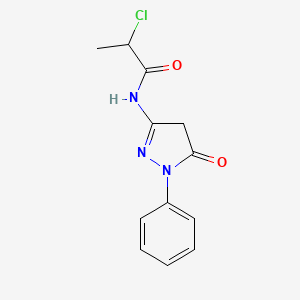
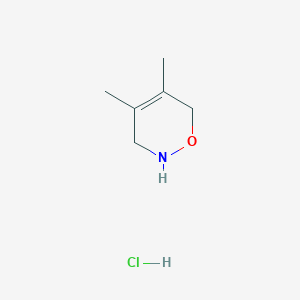
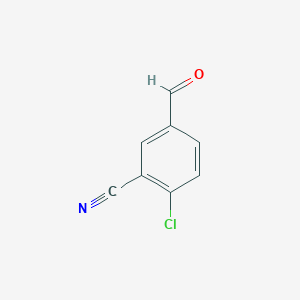
![N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-bromobutanamide](/img/structure/B1456031.png)
![3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid](/img/structure/B1456034.png)
![6-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1456035.png)

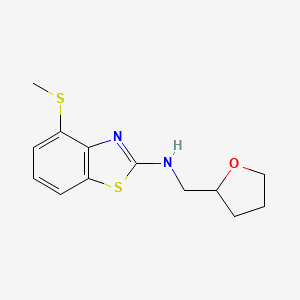
![6-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1456038.png)